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# A Technical Review of Andecaliximab (GS-5745): A Selective MMP-9 Inhibitor

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Compound of Interest		
Compound Name:	MMP-9-IN-9	
Cat. No.:	B15573916	Get Quote

Disclaimer: No peer-reviewed scientific literature or clinical data could be identified for a compound specifically named "MMP-9-IN-9." Therefore, this technical guide provides a comprehensive review of a well-characterized, selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), Andecaliximab (GS-5745), as a representative agent in this class. This guide is intended for researchers, scientists, and drug development professionals.

### Introduction to MMP-9 and its Inhibition

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1] Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, angiogenesis, and wound healing. However, its dysregulation and overexpression are implicated in the pathogenesis of numerous diseases, including inflammatory bowel disease (IBD), various cancers, and rheumatoid arthritis.[2][3] MMP-9 contributes to disease progression by breaking down tissue barriers, releasing and activating growth factors and cytokines, and modulating the tumor microenvironment.[2][4]

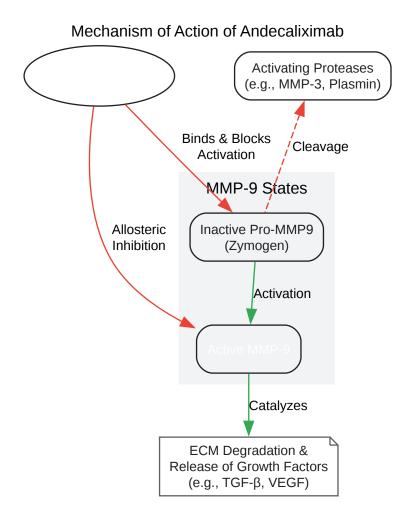
The therapeutic potential of MMP-9 inhibition has been an area of significant research interest. Early efforts with broad-spectrum MMP inhibitors were often hampered by dose-limiting toxicities, such as musculoskeletal syndrome.[2][5] This led to the development of highly selective inhibitors like Andecaliximab, a monoclonal antibody designed to specifically target MMP-9, thereby potentially offering a better safety profile.[2][5]



## Andecaliximab (GS-5745): Mechanism of Action

Andecaliximab is a recombinant, humanized chimeric IgG4 monoclonal antibody engineered to exhibit high affinity and selectivity for MMP-9 with minimal cross-reactivity to other MMPs, including the structurally similar MMP-2.[1] Its mechanism of action is multifaceted, involving both the prevention of proenzyme activation and allosteric inhibition of the active enzyme.[1][6]

Andecaliximab binds to MMP-9 at the junction between the propeptide and the catalytic domains.[1] This binding sterically hinders the proteolytic cleavage of the pro-domain, a necessary step for the activation of the latent pro-MMP-9 zymogen.[1] Additionally, by binding to a site distal to the catalytic active site, Andecaliximab acts as an allosteric inhibitor, inducing conformational changes that reduce the catalytic efficiency of any already active MMP-9.[1][6]





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Mechanism of Andecaliximab action on MMP-9.

## **Quantitative Data Summary**

Andecaliximab has been evaluated in multiple clinical trials across a range of indications. The following tables summarize the key quantitative data from these studies.

**Pharmacokinetic Parameters** 

Parameter	Value	Population	Study Reference
Median Terminal Half- life (t½)	~5.65 days	Rheumatoid Arthritis	[7]
~8.1 days	Gastric/GEJ Adenocarcinoma	[8]	
Volume of Distribution (Vd) at steady state	4560 mL	Rheumatoid Arthritis	[7]
Pharmacokinetics	Target-mediated disposition at low doses (<200 mg), linear at higher doses.	Advanced Solid Tumors	[2][5]
Target Engagement (MMP-9 Coverage)	~80% after first 400 mg IV dose	Rheumatoid Arthritis	[7]
Maximal binding (undetectable free MMP-9) with 800 mg IV q2w	Gastric/GEJ Adenocarcinoma	[2][5]	

# **Clinical Efficacy in Inflammatory Bowel Disease**



Indication	Treatment Arm	N	Primary Endpoint	Result	Study Reference
Ulcerative Colitis (Phase 1b)	Andecalixima b (multiple doses)	42	Clinical Response at Day 36	43%	[9]
Placebo	8	Clinical Response at Day 36	13%	[9]	
Andecalixima b (multiple doses)	42	Clinical Remission at Day 36	14%	[9]	_
Placebo	8	Clinical Remission at Day 36	0%	[9]	_
Ulcerative Colitis (Phase 2/3)	Andecalixima b 150 mg QW	55	EBS Clinical Remission at Week 8	1.8%	[10][11]
Andecalixima b 150 mg Q2W	54	EBS Clinical Remission at Week 8	7.4%	[10][11]	
Placebo	55	EBS Clinical Remission at Week 8	7.3%	[10][11]	
Crohn's Disease (Phase 2)	Andecalixima b (all doses)	159	No significant difference from placebo in clinical or endoscopic response at Week 8.	Trial did not meet primary endpoints.	[4][12]
Placebo	28	[4][12]			



The Phase 2/3 study in Ulcerative Colitis was terminated for futility based on an interim analysis.[3]

Clinical Efficacy in Oncology

Indication	Treatmen t Regimen	N	Median PFS	Median OS	ORR	Study Referenc e
Gastric/GE J Adenocarci noma (Phase 1b, 1st Line)	Andecalixi mab + mFOLFOX 6	36	9.9 months	Not Reached	50%	[5]
Gastric/GE J Adenocarci noma (Phase 3, GAMMA-1)	Andecalixi mab + mFOLFOX 6	218	7.5 months	12.5 months	51%	[3]
Placebo + mFOLFOX 6	214	7.1 months	11.8 months	41%	[3]	
Pancreatic Adenocarci noma (Phase 1)	Andecalixi mab + Gemcitabin e/Nab- Paclitaxel	36	7.8 months	Not Reported	44.4%	[12]

Despite a higher ORR in the GAMMA-1 study, the primary endpoints of PFS and OS were not statistically significant.[3]

# **Experimental Protocols**



Detailed experimental protocols are often proprietary. However, based on published literature, the following sections outline the methodologies used in Andecaliximab studies.

# Measurement of Plasma MMP-9 (Pharmacodynamic Assay)

A common method for quantifying total and free MMP-9 in plasma is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To measure the concentration of total MMP-9 (Andecaliximab-bound and unbound) and free MMP-9 (unbound) in plasma to assess target engagement.

#### Representative Protocol:

- Plate Coating: 96-well microplates are coated with a capture antibody specific for human MMP-9 and incubated overnight at 4°C.
- Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
- Blocking: Remaining protein-binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Sample/Standard Incubation: Plasma samples and a standard curve of recombinant human
   MMP-9 are added to the wells and incubated for 2 hours at room temperature.
- Washing: Plates are washed to remove unbound sample components.
- Detection Antibody Incubation: A biotinylated detection antibody that recognizes a different epitope on MMP-9 is added and incubated for 1-2 hours.
- Washing: Plates are washed.
- Enzyme Conjugate Incubation: Streptavidin-HRP (Horse Radish Peroxidase) is added and incubated for 20-30 minutes in the dark.
- Washing: Plates are washed.



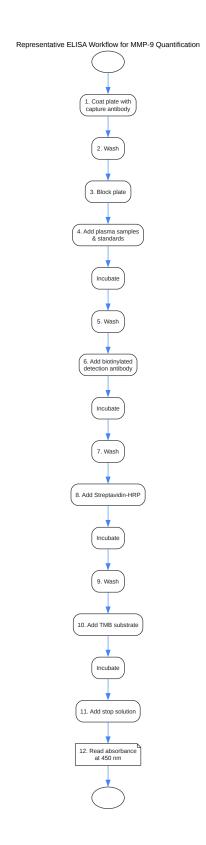




- Substrate Addition: A chromogenic substrate (e.g., TMB) is added, leading to color development in proportion to the amount of MMP-9.
- Stopping Reaction: The reaction is stopped by adding an acid (e.g., H<sub>2</sub>SO<sub>4</sub>).
- Data Acquisition: The optical density is read at 450 nm using a microplate reader. The
  concentration of MMP-9 in the samples is determined by interpolating from the standard
  curve.

For measuring free MMP-9, the capture or detection antibody would be one that competes with Andecaliximab for binding.





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Workflow for MMP-9 ELISA.



# Histological Assessment in Ulcerative Colitis (Geboes Score)

The Geboes score is a validated histological grading system used to assess the severity of inflammation in ulcerative colitis biopsies.[13][14]

Objective: To quantify the degree of microscopic inflammation in colonic biopsies.

Scoring Criteria: The score consists of six grades, assessing different features of mucosal injury. A score of ≥3.1 is typically considered active histological inflammation.[13][15]

- Grade 0: Structural Change: Assesses architectural distortion of the crypts.
- Grade 1: Chronic Inflammation: Evaluates the presence of chronic inflammatory infiltrate (lymphocytes, plasma cells).
- Grade 2: Lamina Propria Neutrophils (2A) and Eosinophils (2B): Quantifies the infiltration of neutrophils and eosinophils in the lamina propria.
- Grade 3: Neutrophils in Epithelium: Assesses the infiltration of neutrophils into the crypt or surface epithelium.
- Grade 4: Crypt Destruction: Evaluates damage to the crypts, including crypt abscesses.
- Grade 5: Erosion or Ulceration: Assesses the integrity of the surface epithelium, noting erosions or frank ulceration.

Each grade is further subdivided to provide a more granular score.[14]

## Signaling Pathways and Logical Relationships

MMP-9 is a key modulator of the extracellular environment, and its inhibition by Andecaliximab can impact several downstream signaling pathways critical to cancer and inflammation. One of the most important roles of MMP-9 is the liberation and activation of growth factors sequestered in the ECM, such as Transforming Growth Factor-beta (TGF- $\beta$ ).[3][4]

Activated TGF- $\beta$  can promote a protumorigenic and immune-suppressive microenvironment.[3] [4] By inhibiting MMP-9, Andecaliximab can prevent the release and activation of TGF- $\beta$ ,



thereby potentially reducing tumor growth, angiogenesis, and immune evasion.

Therapeutic Intervention Inhibits Cleaves & Activates Extracellular Matrix Latent TGF-β Complex (Bound to ECM) Release Binds Cellular Response TGF-β Receptor Activates SMAD Signaling Induces Gene Transcription (Immune Suppression, Angiogenesis, Fibrosis, EMT)

Inhibitory Effect of Andecaliximab on MMP-9 Mediated TGF- $\beta$  Activation

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Andecaliximab's impact on TGF- $\beta$  signaling.

### Conclusion

Andecaliximab (GS-5745) is a selective, high-affinity monoclonal antibody against MMP-9. Its mechanism involves preventing the activation of pro-MMP-9 and allosterically inhibiting the active enzyme. While preclinical data showed promise, and an early phase study in ulcerative colitis suggested potential efficacy, larger, later-phase clinical trials in both inflammatory bowel disease and gastric cancer failed to meet their primary endpoints, leading to the discontinuation of its development for some indications.[3] Despite these outcomes, the studies on Andecaliximab have provided valuable insights into the role of MMP-9 in various diseases and have demonstrated that a selective antibody inhibitor can achieve high target engagement with a manageable safety profile. The wealth of quantitative and methodological data from these trials serves as a crucial resource for the future development of MMP-9 inhibitors and for understanding the complex biology of the extracellular matrix in health and disease.

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